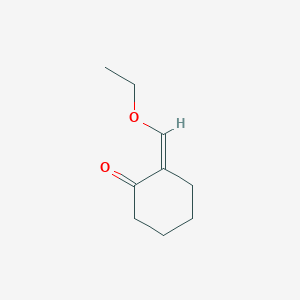
2-(Ethoxymethylidene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethylidene)cyclohexan-1-one is an organic compound with the molecular formula C9H14O2 It is a derivative of cyclohexenone, characterized by the presence of an ethoxymethylidene group attached to the cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxymethylidene)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl vinyl ether in the presence of a base, followed by acid-catalyzed hydrolysis. The reaction conditions typically include temperatures ranging from 50 to 110°C and reaction times of 1 to 8 hours .
Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of cyclohexene using oxidizing agents such as hydrogen peroxide and vanadium catalysts. This method is favored for its high yield and low environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Ethoxymethylidene)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxymethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted products
Applications De Recherche Scientifique
2-(Ethoxymethylidene)cyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(Ethoxymethylidene)cyclohexan-1-one involves its reactivity as an electrophile. The ethoxymethylidene group enhances its electrophilic character, making it susceptible to nucleophilic attacks. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interactions with cellular enzymes and receptors .
Comparaison Avec Des Composés Similaires
Cyclohexenone: A closely related compound with similar reactivity but lacking the ethoxymethylidene group.
2-Cyclohexen-1-one: Another similar compound, often used in similar synthetic applications
Uniqueness: 2-(Ethoxymethylidene)cyclohexan-1-one stands out due to the presence of the ethoxymethylidene group, which imparts unique reactivity and potential for diverse applications. This functional group enhances its electrophilic nature, making it a valuable intermediate in organic synthesis and industrial processes.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(2Z)-2-(ethoxymethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-11-7-8-5-3-4-6-9(8)10/h7H,2-6H2,1H3/b8-7- |
Clé InChI |
WWMTWPZYVBEPOX-FPLPWBNLSA-N |
SMILES isomérique |
CCO/C=C\1/CCCCC1=O |
SMILES canonique |
CCOC=C1CCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



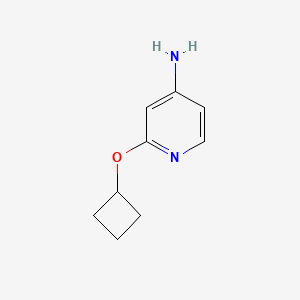

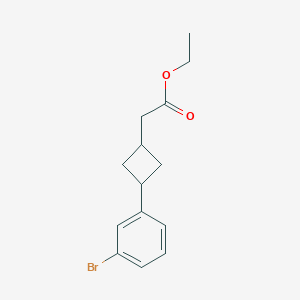
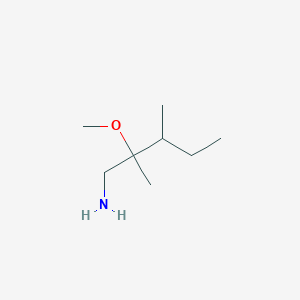
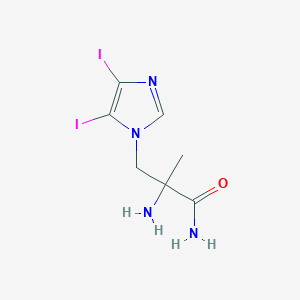

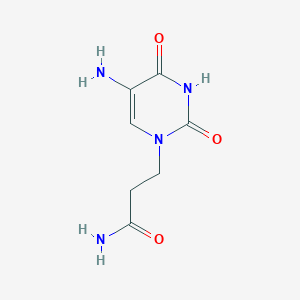
![Racemic-(1R,6S,7R)-Methyl3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B13071352.png)
![3-[(1-Amino-2-methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B13071354.png)
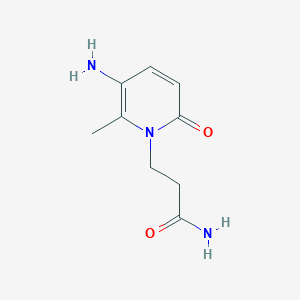
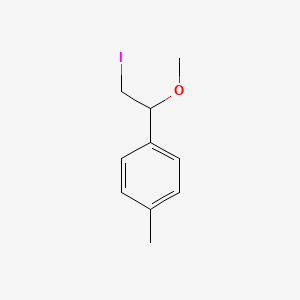
![1-Oxospiro[4.4]nonane-2-carbaldehyde](/img/structure/B13071369.png)
![(13S,17R)-16-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13071376.png)
